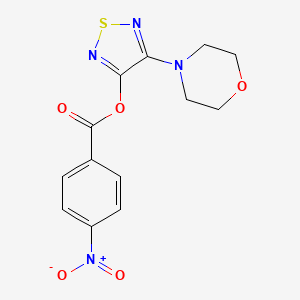

4-Morpholino-1,2,5-thiadiazol-3-yl 4-nitrobenzoate

描述

4-Morpholino-1,2,5-thiadiazol-3-yl 4-nitrobenzoate is a chemical compound that belongs to the class of thiadiazole derivatives

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholino-1,2,5-thiadiazol-3-yl 4-nitrobenzoate typically involves the reaction of 4-nitrobenzoic acid with 4-morpholino-1,2,5-thiadiazole. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

化学反应分析

Types of Reactions

4-Morpholino-1,2,5-thiadiazol-3-yl 4-nitrobenzoate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The morpholino group can be substituted with other nucleophiles.

Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding acid and alcohol.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.

Substitution: Reagents such as alkyl halides and bases like sodium hydride are used.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed.

Major Products Formed

Reduction: 4-Morpholino-1,2,5-thiadiazol-3-yl 4-aminobenzoate.

Substitution: Various substituted morpholino derivatives.

Hydrolysis: 4-Morpholino-1,2,5-thiadiazol-3-yl benzoic acid and 4-nitrophenol.

科学研究应用

Medicinal Chemistry Applications

4-Morpholino-1,2,5-thiadiazol-3-yl 4-nitrobenzoate has shown promise in the field of medicinal chemistry, particularly in the development of new therapeutic agents.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. Studies have demonstrated that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory effects. It may inhibit key inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. The mechanism involves modulation of cytokine production and signaling pathways associated with inflammation .

Cancer Research

Recent studies have explored the use of thiadiazole derivatives in cancer therapy. The compound may induce apoptosis in cancer cells through various biochemical pathways, making it a subject of interest for further research into anticancer drugs .

Agricultural Applications

In agriculture, compounds like this compound are being studied for their potential as agrochemicals.

Pesticide Development

The compound's efficacy against plant pathogens suggests its potential use as a pesticide. Its ability to disrupt the growth of fungi and bacteria can help protect crops from diseases .

Herbicide Potential

There is ongoing research into the herbicidal properties of thiadiazole compounds. They may inhibit specific enzymes involved in plant growth and development, providing a pathway for developing selective herbicides .

Material Science Applications

The unique properties of this compound extend into material science.

Polymer Chemistry

The compound can be incorporated into polymer matrices to enhance their properties. Its inclusion can improve thermal stability and mechanical strength in composite materials .

Nanotechnology

Explorations into nanomaterials have revealed that thiadiazole derivatives can serve as precursors for synthesizing nanoparticles with specific functionalities. These nanoparticles can be utilized in drug delivery systems or as catalysts in chemical reactions .

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that a series of thiadiazole derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR) that could guide future modifications to enhance efficacy .

- Anti-inflammatory Research : In an experimental model of arthritis, treatment with this compound resulted in reduced swelling and inflammation markers compared to control groups. This suggests its potential utility in managing inflammatory diseases .

- Agrochemical Development : Field trials indicated that formulations containing this compound effectively reduced disease incidence in crops while maintaining yield levels comparable to traditional pesticides. This positions it as a promising candidate for sustainable agricultural practices .

作用机制

The mechanism of action of 4-Morpholino-1,2,5-thiadiazol-3-yl 4-nitrobenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis .

相似化合物的比较

Similar Compounds

4-Chloro-1,2,5-thiadiazol-3-yl morpholine: Known for its use as an intermediate in the synthesis of pharmaceuticals.

4-Morpholino-1,2,5-thiadiazol-3-ol: Used as an impurity standard in pharmaceutical analysis.

Uniqueness

4-Morpholino-1,2,5-thiadiazol-3-yl 4-nitrobenzoate stands out due to its unique combination of a thiadiazole ring and a nitrobenzoate moiety, which imparts distinct chemical and biological properties.

生物活性

4-Morpholino-1,2,5-thiadiazol-3-yl 4-nitrobenzoate is a compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 284.31 g/mol. The compound features a thiadiazole ring that is crucial for its biological activity.

1. Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with the thiadiazole moiety exhibit significant activity against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|---|

| This compound | Staphylococcus aureus | 32 μg/mL | Antibacterial |

| Escherichia coli | 64 μg/mL | Antibacterial | |

| Candida albicans | 16 μg/mL | Antifungal |

Studies have shown that derivatives with nitro groups enhance antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .

2. Anticancer Properties

Thiadiazole compounds have demonstrated potential in cancer therapy due to their ability to inhibit tumor growth. Research highlights the cytotoxic effects of these compounds on various cancer cell lines.

Case Study: Cytotoxic Effects

A study evaluated the anticancer activity of several thiadiazole derivatives, including this compound against human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 15 μM and 20 μM respectively .

3. Anti-inflammatory Activity

The anti-inflammatory effects of thiadiazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines. These compounds can modulate pathways involved in inflammation.

Table 2: Anti-inflammatory Effects

| Compound | Inflammatory Model | Effect Observed |

|---|---|---|

| This compound | Carrageenan-induced paw edema in rats | Reduction in edema by 50% at 100 mg/kg |

In vivo studies have shown that this compound significantly reduces inflammation in animal models, suggesting its potential for treating inflammatory diseases .

The biological activities of thiadiazole derivatives are often linked to their ability to interact with various biological targets. For instance:

- Antimicrobial Activity : These compounds may disrupt bacterial cell wall synthesis or inhibit essential enzymes.

- Anticancer Activity : They can induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.

- Anti-inflammatory Activity : Thiadiazoles can inhibit the production of inflammatory mediators such as TNF-alpha and IL-6.

属性

IUPAC Name |

(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl) 4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O5S/c18-13(9-1-3-10(4-2-9)17(19)20)22-12-11(14-23-15-12)16-5-7-21-8-6-16/h1-4H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNCIABAARRBESH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NSN=C2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601178000 | |

| Record name | 1,2,5-Thiadiazol-3-ol, 4-(4-morpholinyl)-, 3-(4-nitrobenzoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601178000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501104-17-2 | |

| Record name | 1,2,5-Thiadiazol-3-ol, 4-(4-morpholinyl)-, 3-(4-nitrobenzoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501104-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,5-Thiadiazol-3-ol, 4-(4-morpholinyl)-, 3-(4-nitrobenzoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601178000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。